molecular formula C13H9BrN2S B1279321 4-(6-Bromo-2-benzothiazolyl)benzenamine CAS No. 566169-97-9

4-(6-Bromo-2-benzothiazolyl)benzenamine

Cat. No.: B1279321
CAS No.: 566169-97-9
M. Wt: 305.19 g/mol
InChI Key: WZRRXNJALRCBNH-UHFFFAOYSA-N
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Description

4-(6-Bromo-2-benzothiazolyl)benzenamine is a compound known for its application as a β-amyloid positron emission tomography (PET) tracer. This compound is particularly useful in the diagnosis of neurological diseases such as Alzheimer’s disease and Down’s syndrome . Its chemical structure consists of a benzothiazole ring substituted with a bromine atom and an aniline group.

Scientific Research Applications

4-(6-Bromo-2-benzothiazolyl)benzenamine has several scientific research applications:

Mechanism of Action

Future Directions

The future directions of 4-(6-Bromo-2-benzothiazolyl)benzenamine could involve its use in the treatment of melanoma . When combined with UVA, it has been shown to reduce murine melanoma size in a mouse model . Therefore, this compound-PDT may serve as a potential ancillary modality for the treatment of melanoma .

Biochemical Analysis

Biochemical Properties

4-(6-Bromo-2-benzothiazolyl)benzenamine plays a significant role in biochemical reactions, particularly in the context of neurological studies. It interacts with β-amyloid proteins, which are associated with Alzheimer’s disease. The compound binds to β-amyloid plaques, allowing for their visualization through PET imaging . Additionally, in vitro studies have shown that this compound, when combined with ultraviolet A (UVA) radiation, can induce caspase-3 activity, poly (ADP-ribose) polymerase cleavage, and subsequent apoptotic cell death . This interaction highlights its potential in studying apoptotic pathways and oxidative stress responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In A375 cells, exposure to this compound in conjunction with UVA radiation leads to a reduction in mitochondrial membrane potential, oxidative phosphorylation system subunits, and adenosine triphosphate (ATP) levels . This treatment also increases mitochondrial DNA deletions through the generation of reactive oxygen species (ROS), ultimately leading to apoptotic cell death . These cellular effects underscore the compound’s potential in studying mitochondrial dysfunction and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to β-amyloid plaques, facilitating their detection via PET imaging . Additionally, the compound’s interaction with UVA radiation activates caspase-3 and initiates poly (ADP-ribose) polymerase cleavage, leading to apoptosis . The generation of ROS and subsequent mitochondrial DNA deletions further contribute to its apoptotic effects . These molecular interactions make it a valuable tool for studying neurodegenerative diseases and apoptotic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable at 4°C when protected from light and can be stored in solvent at -80°C for up to six months . Over time, its interaction with UVA radiation continues to induce apoptotic cell death, highlighting its potential for long-term studies on apoptosis and mitochondrial dysfunction . These temporal effects are crucial for understanding the compound’s stability and long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a murine melanoma model, the combination of this compound and UVA exposure has been shown to decrease tumor size . Dosages of 4 mg/kg injected into the tumor site, followed by UVA exposure, resulted in significant tumor reduction . These findings suggest that the compound could serve as an adjunctive treatment approach for melanoma, with dosage-dependent effects on tumor growth.

Metabolic Pathways

This compound is involved in several metabolic pathways. Its interaction with β-amyloid proteins and subsequent binding to plaques are key aspects of its metabolic role . Additionally, the compound’s ability to induce ROS generation and mitochondrial DNA deletions highlights its impact on oxidative stress pathways . These metabolic interactions are essential for understanding its role in neurodegenerative diseases and apoptosis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. In vitro studies have shown that the compound is taken up by A375 cells and can be visualized using fluorescence microscopy . Its distribution within cells is influenced by its interaction with UVA radiation, leading to apoptotic cell death . These transport and distribution properties are crucial for its application in imaging and therapeutic studies.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound’s interaction with mitochondria, leading to a decrease in mitochondrial membrane potential and oxidative phosphorylation system subunits, highlights its localization within the mitochondria . This subcellular targeting is essential for its apoptotic effects and its potential use in studying mitochondrial dysfunction and neurodegenerative diseases.

Preparation Methods

The synthesis of 4-(6-Bromo-2-benzothiazolyl)benzenamine typically involves the reaction of 6-bromo-2-benzothiazolyl chloride with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

4-(6-Bromo-2-benzothiazolyl)benzenamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-(6-Bromo-2-benzothiazolyl)benzenamine is unique due to its specific application as a β-amyloid PET tracer. Similar compounds include:

These similar compounds highlight the unique properties and applications of this compound in scientific research and medical diagnostics.

Properties

IUPAC Name

4-(6-bromo-1,3-benzothiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2S/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRRXNJALRCBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438347
Record name 4-(6-bromo-1,3-benzothiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566169-97-9
Record name 4-(6-bromo-1,3-benzothiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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